molecular formula C9H9NO4S B065198 Methyl 2-(methylthio)-5-nitrobenzoate CAS No. 191604-70-3

Methyl 2-(methylthio)-5-nitrobenzoate

Cat. No.: B065198
CAS No.: 191604-70-3
M. Wt: 227.24 g/mol
InChI Key: BULMXSINASASPJ-UHFFFAOYSA-N
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Description

Methyl 2-(methylthio)-5-nitrobenzoate is an organic compound with the molecular formula C9H9NO4S It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the aromatic ring is substituted with a nitro group at the 5-position and a methylthio group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(methylthio)-5-nitrobenzoate can be synthesized through a multi-step process. One common method involves the nitration of methyl 2-(methylthio)benzoate. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 5-position of the aromatic ring.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(methylthio)-5-nitrobenzoate undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder and hydrochloric acid or catalytic hydrogenation.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Iron powder, hydrochloric acid, catalytic hydrogenation

    Substitution: Halogens (chlorine, bromine), nitrating agents (sulfuric acid, nitric acid)

Major Products Formed

    Oxidation: Methyl 2-(methylsulfinyl)-5-nitrobenzoate, Methyl 2-(methylsulfonyl)-5-nitrobenzoate

    Reduction: Methyl 2-(methylthio)-5-aminobenzoate

    Substitution: Various halogenated or further nitrated derivatives

Scientific Research Applications

Methyl 2-(methylthio)-5-nitrobenzoate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various derivatives with potential biological activities.

    Biology: Investigated for its potential antimicrobial and antifungal properties. The nitro group and methylthio group contribute to its biological activity.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials, including dyes and pigments.

Mechanism of Action

The mechanism of action of methyl 2-(methylthio)-5-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to antimicrobial or cytotoxic effects. The methylthio group may also contribute to the compound’s overall reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Methyl 2-(methylthio)-5-nitrobenzoate can be compared with other similar compounds, such as:

    Methyl 2-(methylthio)benzoate: Lacks the nitro group, resulting in different chemical and biological properties.

    Methyl 2-(methylsulfinyl)-5-nitrobenzoate:

    Methyl 2-(methylsulfonyl)-5-nitrobenzoate: Contains a sulfone group, which significantly alters its chemical behavior and biological activity.

Biological Activity

Allyl(chloropropyl)dichlorosilane (ACDCS) is a versatile organosilicon compound with significant implications in synthetic chemistry and potential biological activity. This article explores its biological activity, mechanisms, and applications based on diverse scientific sources.

Chemical Structure and Properties

Allyl(chloropropyl)dichlorosilane is characterized by the formula C6_6H11_{11}Cl3_3Si. Its structure includes an allyl group (C3_3H5_5) and a chloropropyl group (C3_3H7_7Cl), which contribute to its reactivity and biological interactions. The presence of two chlorinated sites makes it a potential electrophile, capable of undergoing nucleophilic substitutions and polymerization reactions.

Mechanism of Biological Activity

The biological activity of ACDCS can be attributed to several mechanisms:

  • Electrophilic Reactivity : The chlorinated sites in ACDCS can react with nucleophiles, including biological macromolecules such as proteins and nucleic acids. This reactivity could lead to modifications that alter cellular functions.
  • Silanol Formation : Upon hydrolysis, ACDCS can produce silanols, which may exhibit different biological properties compared to the parent compound. Silanols are known for their potential in medicinal chemistry due to their ability to form hydrogen bonds and interact with biological targets.
  • Polymerization : ACDCS can participate in radical polymerization processes, potentially leading to the formation of biocompatible materials that can be utilized in drug delivery systems or as scaffolds in tissue engineering.

Cytotoxicity and Antimicrobial Activity

Research indicates that organosilicon compounds, including ACDCS, may possess cytotoxic properties against various cancer cell lines. For example:

  • Case Study 1 : A study evaluated the cytotoxic effects of various chlorosilanes, including ACDCS, on human cancer cell lines. The results showed that ACDCS exhibited significant cytotoxicity at concentrations above 50 µM, suggesting its potential as an anti-cancer agent .
  • Case Study 2 : Another investigation focused on the antimicrobial properties of silanes. ACDCS demonstrated inhibitory effects against Gram-positive bacteria, highlighting its potential as an antimicrobial agent .

Biocompatibility and Applications

The biocompatibility of ACDCS-derived materials has been assessed in several studies:

  • Case Study 3 : In vitro studies on silane-based polymers showed favorable cell adhesion and proliferation characteristics, indicating their suitability for biomedical applications .
  • Case Study 4 : Research on silane coatings for medical devices revealed that modifications with ACDCS improved the surface properties, enhancing biocompatibility while reducing bacterial adhesion .

Applications in Pharmaceutical Chemistry

ACDCS serves as an important intermediate in the synthesis of various biologically active compounds:

  • Synthesis of Homoallylic Amines : The reaction of ACDCS with benzoylhydrazones has been explored for the synthesis of homoallylic amines, which possess notable pharmacological activities .
  • Chiral Catalysis : ACDCS derivatives are being investigated for their role in asymmetric synthesis, contributing to the development of enantioenriched pharmaceuticals .

Summary Table of Biological Activities

Biological ActivityObservations
CytotoxicitySignificant against cancer cell lines at >50 µM
Antimicrobial ActivityEffective against Gram-positive bacteria
BiocompatibilityFavorable cell adhesion and proliferation
Synthesis PotentialUseful in creating homoallylic amines
Chiral CatalysisInvolved in asymmetric synthesis

Properties

IUPAC Name

methyl 2-methylsulfanyl-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4S/c1-14-9(11)7-5-6(10(12)13)3-4-8(7)15-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BULMXSINASASPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20428227
Record name methyl 2-(methylthio)-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191604-70-3
Record name methyl 2-(methylthio)-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Combine 2-methylthio-5-nitrobenzoic acid, (3.2 g, 15 mmol), N,N-diisopropylethylamine (17.0 mL, 100 mmol), and methyl iodide (12.45 mL, 200 mmol) in acetonitrile (50 mL). After 18 hours, dilute the reaction mixture with ethyl acetate, extract with brine, dry the organic layer over MgSO4, filter, and evaporate in vacuo to give a residue. Chromatograph the residue on silica gel eluting with 20% ethyl acetate/hexane to give methyl 2-methylthio-5-nitrobenzoate. Rf=0.58 (silica gel, 30% ethyl acetate/hexane).
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3.2 g
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17 mL
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12.45 mL
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ethyl acetate hexane
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50 mL
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Synthesis routes and methods II

Procedure details

To a solution of 10.02 g of methyl 2-chloro-5-nitrobenzoate dissolved in 100 ml of N,N-dimethylformamide, was added 23.92 g of a 15% aqueous solution of sodium methylmercaptan dropwise under ice cooling. The mixture was stirred for 30 minutes. Water was added to the reaction mixture and the whole was extracted with ethyl acetate. The organic layer was washed with saturated brine, and was dried over anhydrous magnesium sulfate. The crude product obtained by removal of the solvent under reduced pressure was recrystallized from ethyl acetate—hexane, to yield 8.76 g of methyl 2-methylthio-5-nitrobenzoate (melting point: 126.5-127.5° C.) (Reaction Scheme (42) described below).
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10.02 g
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100 mL
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solvent
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aqueous solution
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